(S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate
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Overview
Description
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of a phenolic group and a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aminoethyl group, followed by esterification with ®-2-hydroxysuccinic acid. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the succinate moiety can undergo nucleophilic substitution reactions with alkyl halides to form ethers
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Ethers.
Scientific Research Applications
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The aminoethyl group can interact with receptors or transporters, modulating their function. The succinate moiety may participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Aminoethylphenol: Similar structure but lacks the succinate moiety.
2-Hydroxysuccinic acid: Contains the succinate moiety but lacks the phenolic and aminoethyl groups.
Uniqueness: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its combination of a phenolic group, an aminoethyl group, and a succinate moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
(S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate is a compound of significant interest in both chemical synthesis and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a phenolic group, an aminoethyl side chain, and a hydroxysuccinate moiety. This unique combination allows it to engage in various biochemical interactions. Its molecular formula is C8H11NO4, and it has been studied for its potential as a biochemical probe in enzyme studies and therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its role as a biochemical probe.
- Receptor Modulation : The aminoethyl group may interact with various receptors or transporters, modulating their function, which is essential in pharmacological contexts.
- Metabolic Pathways : The succinate moiety can participate in metabolic pathways, influencing cellular processes such as energy metabolism and signaling.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , which are vital for protecting cells from oxidative stress. A study demonstrated that compounds with similar structures, like ferulic acid esters, showed significant radical scavenging activity, suggesting that this compound may have comparable effects .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential . In vitro studies suggest that it may reduce pro-inflammatory cytokines and oxidative stress markers, similar to other phenolic compounds known for their anti-inflammatory properties .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. It showed promising results in inhibiting specific enzymes, indicating its potential use as a therapeutic agent in metabolic disorders.
Case Study 2: Antioxidant Evaluation
A comparative study evaluated the antioxidant activity of this compound against other known antioxidants. Results indicated that this compound effectively scavenged free radicals, providing insights into its possible applications in preventing oxidative damage in cells .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Phenolic group, aminoethyl side chain, succinate moiety | Antioxidant, anti-inflammatory |
4-Aminoethylphenol | Lacks succinate moiety | Limited biological activity |
2-Hydroxysuccinic acid | Lacks phenolic structure | Primarily involved in metabolic processes |
This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its diverse biological activities.
Properties
Molecular Formula |
C12H17NO6 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol;(2R)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m01/s1 |
InChI Key |
DAXZTBVSSNGGTB-DUDYXQCISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.C([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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